Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Description
Properties
IUPAC Name |
methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWSQOLBHROFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381223 | |
| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-95-6 | |
| Record name | Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: Versatile Cyclization Strategies for Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate in Heterocyclic Synthesis
Introduction
Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is a versatile bifunctional molecule incorporating a thioamide and a methyl ester, connected by a flexible thioether linkage. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds, such as thiazoles and 1,3-thiazines, are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules. This application note provides detailed protocols and explores the underlying chemical principles for the cyclization of this compound into two important classes of heterocycles: 1,3-thiazinan-4-ones and thiazoles. The protocols are designed to be robust and adaptable, providing a solid foundation for further research and development.
Chemical Principles and Mechanistic Overview
The reactivity of this compound is primarily governed by the nucleophilic character of the thioamide's sulfur and nitrogen atoms, and the electrophilic nature of the ester carbonyl carbon. By carefully selecting the reaction conditions and co-reagents, one can selectively favor either an intramolecular or an intermolecular cyclization pathway.
Intramolecular Cyclization: Under basic or acidic conditions, the thioamide nitrogen can act as a nucleophile, attacking the electrophilic ester carbonyl carbon. This intramolecular reaction leads to the formation of a six-membered 1,3-thiazinan-4-one ring system.
Intermolecular Cyclization: The thioamide group is a classic building block for the synthesis of thiazole rings. In the presence of a suitable dielectrophilic partner, such as an α-haloketone, an intermolecular condensation reaction, known as the Hantzsch thiazole synthesis, can be initiated.[1][2]
The following diagram illustrates the two principal cyclization pathways for this compound:
Caption: Key cyclization pathways of the title compound.
Part 1: Intramolecular Cyclization to 2-Thioxo-1,3-thiazinan-4-one
This protocol details the base-catalyzed intramolecular cyclization of this compound to yield 2-thioxo-1,3-thiazinan-4-one. The reaction proceeds via a nucleophilic attack of the thioamide nitrogen on the ester carbonyl, followed by the elimination of methanol.
Experimental Protocol
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous methanol and anhydrous toluene (1:1 v/v), add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 1 M hydrochloric acid until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-thioxo-1,3-thiazinan-4-one.
Proposed Mechanism
Caption: Mechanism of base-catalyzed intramolecular cyclization.
Data Summary
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Sodium methoxide |
| Solvent | Methanol/Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | 2-Thioxo-1,3-thiazinan-4-one |
Part 2: Intermolecular Cyclization to a Thiazole Derivative
This section describes the synthesis of a thiazole derivative via the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings from a thioamide and an α-haloketone.[1][3]
Experimental Protocol
Materials:
-
This compound
-
An α-haloketone (e.g., 2-chloro-1-phenylethanone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure thiazole derivative.
Workflow Diagram
Caption: Workflow for Hantzsch thiazole synthesis.
Data Summary
| Parameter | Condition |
| Starting Material | This compound |
| Co-reagent | α-Haloketone (e.g., 2-chloro-1-phenylethanone) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Product | Substituted Thiazole Derivative |
Troubleshooting
-
Low Yield in Intramolecular Cyclization: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester and interfere with the reaction. The choice of base and solvent can also be critical; other non-nucleophilic bases such as sodium hydride (NaH) in an aprotic solvent like THF could be explored.
-
Side Reactions in Thiazole Synthesis: The Hantzsch synthesis can sometimes lead to the formation of byproducts. Careful control of the reaction temperature and stoichiometry is important. Purification by column chromatography is often necessary to isolate the desired product.
-
Incomplete Reactions: If reactions do not go to completion, consider increasing the reaction time or temperature. For the thiazole synthesis, a milder base can be added to facilitate the final dehydration step.
Conclusion
This compound is a promising starting material for the synthesis of diverse heterocyclic structures. This application note provides robust protocols for its conversion into valuable 1,3-thiazinan-4-one and thiazole derivatives. The presented methodologies are grounded in well-established chemical principles and offer a starting point for further exploration and optimization in the fields of medicinal chemistry and materials science.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]
-
National Center for Biotechnology Information. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 2-Thioxo-1,3-thiazolidin-4-one Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. [Link]
-
ACS Publications. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]
-
ResearchGate. A Convenient Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-ones. [Link]
-
Taylor & Francis Online. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. [Link]
-
MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
HETEROCYCLES. SYNTHESIS OF 2-SELENOXO-1,3-THIAZOLIDIN-4. [Link]
- Google Patents.
-
Biointerface Research in Applied Chemistry. Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. [Link]
-
ACS Publications. Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. [Link]
-
MDPI. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. [Link]
-
MDPI. Chemistry of Substituted Thiazinanes and Their Derivatives. [Link]
-
ACS Publications. Mechanism of Thio Acid/Azide Amidation. [Link]
-
MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]
-
ChemTube3D. Thiazole Formation - Thioamides. [Link]
-
ResearchGate. (PDF) Synthesis of the thioamide derivatives of methyl vinyl ketone and their cyclization to 2,3-dihydro-4H-thiopyran-4-ones. [Link]
-
National Center for Biotechnology Information. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. [Link]
-
National Center for Biotechnology Information. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. [Link]
-
ResearchGate. Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH 3 COSCH 3 ) from acetylene and methane thiol with or without carbon monoxide. [Link]
-
The Good Scents Company. methyl 2-(methyl thio) acetate. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. [Link]
-
National Center for Biotechnology Information. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]
-
Springer Nature Experiments. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]
-
Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]
Sources
Application Note & Protocols: Mastering One-Pot Syntheses with Thioacetate Intermediates
Abstract
Organosulfur compounds are foundational pillars in medicinal chemistry, drug development, and materials science.[1][2][3] Traditional synthetic routes to access these molecules often involve multi-step sequences starting from foul-smelling and toxic thiols or proceeding through the isolation of multiple intermediates.[1][3][4] This application note details the strategic use of potassium thioacetate (KSAc or PTA) as a stable, odorless, and cost-effective sulfur source for elegant and efficient one-pot syntheses.[1][4][5][6] By leveraging thioacetate intermediates that are generated and consumed in situ, these protocols circumvent the need for intermediate isolation, significantly reducing reaction times, minimizing waste, and improving overall process efficiency.[1][4][7] We present detailed methodologies and field-proven insights for the one-pot synthesis of unsymmetrical sulfides, thiols, sulfoxides, and sulfur-containing heterocycles, providing researchers with a robust toolkit for modern sulfur chemistry.
The Core Principle: The Thioacetate as a Latent Thiolate
The classical approach to synthesizing sulfur-containing compounds from halides involves a cumbersome three-step process: S-alkylation to form a thioacetate ester, isolation and purification of this intermediate, and subsequent hydrolysis to a thiol, which is then used in a final reaction.[3][4] One-pot procedures consolidate these steps by harnessing the thioacetate ester as a transient, in situ-generated intermediate.
The fundamental logic rests on two sequential, yet seamlessly integrated, reactions within a single reaction vessel:
-
S-Thioacetylation: An electrophile (typically an alkyl or aryl halide) undergoes a nucleophilic substitution reaction with potassium thioacetate to form an S-thioester. This initial step effectively "protects" the sulfur functionality and avoids the use of volatile thiols.[1][2]
-
In Situ Deacetylation & Trapping: A base or other reagent is introduced directly into the reaction mixture. This cleaves the acetyl group, unmasking a highly reactive thiolate anion (RS⁻).[1][4][8] This potent nucleophile is immediately trapped by a second, co-present electrophile or undergoes a planned intramolecular reaction, driving the synthesis to completion without isolating the thioacetate or thiol.
This strategic workflow not only enhances operational simplicity but also aligns with the principles of green chemistry by improving atom economy and reducing solvent and energy consumption.[9]
Caption: General workflow of a one-pot synthesis via a thioacetate intermediate.
Application I: One-Pot Synthesis of Unsymmetrical Sulfides (Thioethers)
The synthesis of unsymmetrical sulfides (R¹-S-R²) is a prime application of this methodology, elegantly avoiding the handling of malodorous thiols.[1] The procedure combines S-thioacetylation, deacetylation, and a second S-alkylation into a single, continuous operation.
Causality and Expertise: This method's success hinges on the sequential generation of two distinct nucleophiles from one sulfur source. First, the thioacetate anion acts as a soft nucleophile to displace a halide. After deprotection, the resulting thiolate is a much stronger nucleophile, ready to react with a second electrophile. The choice of a mild base like potassium carbonate is critical; it is strong enough to cleave the thioester but generally does not interfere with common alkyl halide substrates.[1][4] This thiol-free approach is environmentally benign and significantly streamlines the production of diverse sulfide libraries.[1][7]
Caption: One-pot synthesis of an unsymmetrical sulfide.
Protocol 2.1: Synthesis of Allyl Benzyl Sulfide
This protocol is adapted from the thiol-free, metal-free synthesis reported by Kotha, S. et al.[1][2][4]
Materials:
-
Benzyl bromide (1.0 equiv.)
-
Potassium thioacetate (PTA) (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Allyl bromide (1.0 equiv.)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add benzyl bromide (0.87 mmol, 1 equiv.) and methanol (10 mL).
-
Add potassium thioacetate (0.87 mmol, 1 equiv.) to the solution. Stir the mixture at room temperature for 2 hours. The reaction proceeds via an Sₙ2 substitution to form the thioacetate intermediate.
-
After 2 hours, add potassium carbonate (2.61 mmol, 3 equiv.) directly to the same reaction mixture. This initiates the deprotection of the acetyl group to generate the thiolate nucleophile.
-
Immediately following the base addition, add allyl bromide (0.87 mmol, 1 equiv.) to the flask.
-
Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 1-2 hours).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Representative Substrate Scope for Unsymmetrical Sulfide Synthesis
(Data summarized from Kotha, S. et al., RSC Adv., 2022)[1]
| Electrophile 1 (R¹-X) | Electrophile 2 (R²-X) | Solvent | Base (equiv.) | Time (h) | Yield (%) |
| Benzyl bromide | Allyl bromide | MeOH | K₂CO₃ (3) | 4 | 92 |
| Benzyl bromide | Propargyl bromide | MeOH | K₂CO₃ (3) | 4 | 90 |
| 4-Methoxybenzyl bromide | Ethyl bromoacetate | MeOH | K₂CO₃ (3) | 5 | 88 |
| Benzyl bromide | 1-Bromobutane | MeOH | K₂CO₃ (3) | 6 | 85 |
Application II: Microwave-Assisted One-Pot Synthesis of Thiols
While many one-pot methods aim to bypass the thiol, its efficient synthesis is sometimes the primary goal. Traditional methods require long reaction times for both thioacetate formation and subsequent hydrolysis. Microwave-assisted synthesis provides a dramatic acceleration, reducing reaction times from hours to minutes.
Causality and Expertise: Microwave energy efficiently heats the polar solvent and ionic reagents, leading to rapid reaction rates. This one-pot microwave method directly converts an alkyl halide to the corresponding thiol without isolating the thioacetate intermediate, offering a 6 to 24-fold reduction in reaction time and improved yields (>90%) compared to conventional heating. The key is optimizing the microwave parameters (temperature and hold time) to ensure complete conversion of the intermediate.
Caption: Comparison of traditional vs. one-pot microwave thiol synthesis.
Protocol 3.1: Microwave Synthesis of 1-Dodecanethiol
This protocol is based on the microwave-assisted method developed by B.A. Merritt.
Materials:
-
1-Bromododecane (1.0 equiv.)
-
Potassium thioacetate (PTA) (1.3 equiv.)
-
Methanol (MeOH)
Procedure:
-
Place 1-bromododecane (e.g., 250 mg) into a 15 mL microwave reaction vessel equipped with a micro-stir bar.
-
Add potassium thioacetate in a 1.3 to 1 mole ratio relative to the halide.
-
Add 10 mL of methanol to the vessel and cap it securely.
-
Place the vessel in a microwave reactor.
-
Microwave Program: Ramp the temperature to 120°C over 10 minutes and hold at 120°C for 15 minutes.
-
After the program is complete, allow the vessel to cool to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Perform a liquid-liquid extraction using hexane and a saturated NaCl solution. The thiol product will be in the organic (hexane) layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified thiol. Isolated yields are typically >90%.
Application III: One-Pot Synthesis of Sulfoxides
This advanced one-pot strategy builds upon the sulfide synthesis by incorporating a final, selective oxidation step. This allows for the direct conversion of halides to valuable sulfoxides, which are important chiral auxiliaries and pharmacophores.[1][10]
Causality and Expertise: The success of this tandem reaction lies in the controlled oxidation of the in situ-generated sulfide. After the sulfide is formed as described in Application I, an oxidant like Oxone® is added to the same pot. The reaction conditions can be tuned to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone.[1][2] Mechanistic studies suggest that the formation of an intermediate sulfur-bromo species can reduce the reactivity of the sulfur atom, thus inhibiting further oxidation and leading to selective sulfoxide formation.[2][10]
Sources
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides [beilstein-journals.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Temperature Parameters for Thioacetate Derivatization
An in-depth technical guide to Thioacetate Derivatization.
Welcome to the technical support guide for thioacetate derivatization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to help you navigate common challenges and answer critical questions related to temperature optimization in thioacetate synthesis.
Introduction: The Role of Temperature in Thioacetate Derivatization
Thioacetate derivatization is a fundamental and widely used method for introducing a protected thiol group into a molecule. The most common pathway involves the nucleophilic substitution (typically SN2) of a leaving group (like a halide or mesylate) by a thioacetate salt, such as potassium or sodium thioacetate.[1][2][3]
The general reaction is: R-X + CH₃COSK → R-SCOCH₃ + KX (where R is an alkyl or other suitable group and X is a leaving group like Br, I, Cl, OMs)
Temperature is a critical parameter in this reaction. It directly governs the reaction kinetics—higher temperatures increase the rate of reaction. However, temperature also influences the rates of undesirable side reactions, such as elimination (E2), hydrolysis of the thioacetate product, or decomposition of sensitive substrates.[4] Therefore, optimization is not about finding the highest possible temperature, but the optimal thermal window that maximizes the yield of the desired thioester while minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a thioacetate derivatization reaction?
For most reactions involving primary or secondary alkyl halides, a good starting point is room temperature (20-25°C) to a gentle warming at 40-60°C.[5] Reactions are often run in polar aprotic solvents like DMF, acetone, or acetonitrile.[6] If the reaction is sluggish, the temperature can be gradually increased.
Q2: How does the substrate and leaving group affect the optimal temperature?
The reactivity of your substrate is a key factor.
-
Primary Alkyl Halides/Tosylates: These are typically the most reactive towards SN2 substitution and often proceed efficiently at or slightly above room temperature.
-
Secondary Alkyl Halides/Tosylates: These are more sterically hindered and may require higher temperatures (e.g., 50-80°C) to achieve a reasonable reaction rate. However, they are also more prone to elimination (E2) side reactions at elevated temperatures.
-
Benzylic and Allylic Halides: These are highly reactive and reactions can often be run at room temperature or even lower to control selectivity and prevent over-reaction.
The leaving group also plays a role. Iodides are more reactive than bromides, which are more reactive than chlorides. A more reactive leaving group will generally require milder temperature conditions.
Q3: My reaction is very slow at room temperature. Should I just increase the heat?
Increasing the heat is a valid strategy, but it should be done methodically. A sudden or excessive increase in temperature can favor side reactions. Before significantly raising the temperature, consider other factors:
-
Solvent: Are you using an appropriate polar aprotic solvent (e.g., DMF, DMSO, acetone) that can effectively solvate the cation of the thioacetate salt and facilitate the SN2 reaction?[6][7]
-
Reagent Solubility: Is your thioacetate salt fully dissolved? Poor solubility can limit the reaction rate.
-
Concentration: Are the reactant concentrations appropriate? Very dilute conditions will slow the reaction.
If these factors are optimized, increase the temperature in controlled increments (e.g., 10-15°C) and monitor the reaction progress by a suitable technique like TLC or LC-MS.
Q4: Can the reaction be run at sub-ambient temperatures?
Yes, particularly for highly reactive substrates or when dealing with molecules that are thermally sensitive. For instance, the derivatization of some complex intermediates in drug development may be performed at 0°C or even lower to prevent degradation or side reactions.[8]
Troubleshooting Guide: Common Issues in Temperature Optimization
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Temperature Too Low: Insufficient thermal energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in 10-15°C increments, monitoring for product formation. |
| Poor Reagent Solubility: The thioacetate salt is not fully dissolved in the chosen solvent. | Switch to a more suitable solvent (e.g., from acetone to DMF). Gentle heating can also improve solubility. | |
| Poor Leaving Group: The leaving group (e.g., chloride) is not reactive enough under the current conditions. | Consider converting the substrate to a more reactive form (e.g., from a chloride to an iodide via Finkelstein reaction, or from an alcohol to a mesylate).[9] | |
| Significant Formation of Elimination Byproducts (Alkenes) | Temperature Too High: The higher activation energy for the E2 elimination pathway is being met, allowing it to compete with the desired SN2 substitution. This is common with secondary and tertiary substrates. | Reduce the reaction temperature. This is the most critical adjustment. Even if the reaction is slower, the improved selectivity will likely lead to a higher isolated yield. |
| Strongly Basic Conditions: While thioacetate is a weak base, impurities or the choice of solvent/additives could promote elimination.[3] | Ensure reagents are pure. If possible, use a less basic salt or avoid additives that increase basicity. Prioritize lowering the temperature. | |
| Product Degradation or Hydrolysis | Excessive Heat: The thioester product itself may be thermally unstable or susceptible to hydrolysis if water is present. Thioesters can hydrolyze back to the thiol and carboxylic acid.[1][4] | Reduce the reaction temperature and ensure the reaction is conducted under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged Reaction Time at High Temperature: Even at a moderately high temperature, extended reaction times can lead to product degradation. | Once the starting material is consumed (as monitored by TLC/LC-MS), work up the reaction promptly. Do not leave it heating unnecessarily. | |
| Reaction Stalls or Does Not Go to Completion | Equilibrium Reached: Although less common for this type of reaction, an equilibrium state may have been reached. | Consider using a slight excess (1.1-1.5 equivalents) of the thioacetate salt to drive the reaction to completion. |
| Reagent Decomposition: The thioacetate salt or the substrate may be degrading over time at the reaction temperature. | Perform the reaction at the lowest effective temperature. If high temperatures are required, consider adding the thioacetate salt in portions. |
Experimental Protocols & Visualizations
Protocol 1: Temperature Screening for Optimal Thioacetate Derivatization
This protocol outlines a systematic approach to identify the optimal reaction temperature for your specific substrate.
Objective: To determine the temperature that provides the highest yield of the desired thioester with the minimal formation of byproducts within a reasonable timeframe.
Methodology:
-
Setup: In parallel, set up three to four identical small-scale reactions. A typical setup would be in sealed vials under an inert atmosphere (e.g., nitrogen).
-
Reactant A: Your substrate with a leaving group (1.0 eq).
-
Reactant B: Potassium thioacetate (1.2 eq).[2]
-
Solvent: Anhydrous DMF (or another suitable polar aprotic solvent).
-
-
Temperature Conditions: Place each reaction vial in a separate heating block or oil bath set to a different temperature. A good screening range could be:
-
Vial 1: Room Temperature (~25°C)
-
Vial 2: 40°C
-
Vial 3: 60°C
-
Vial 4: 80°C[5]
-
-
Monitoring: At set time points (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with water) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the aliquots by a suitable method (TLC, GC-MS, or LC-MS) to determine the relative ratio of starting material, desired product, and any major byproducts.
-
Data Interpretation:
-
Identify the temperature that leads to the fastest consumption of starting material.
-
At that temperature, assess the level of byproduct formation.
-
If byproduct formation is high, the optimal temperature is likely a lower one, even if it requires a longer reaction time. The goal is the best balance of rate and purity.
-
Visualization 1: Workflow for Temperature Optimization
The following diagram illustrates the logical workflow for the temperature screening protocol described above.
Caption: Workflow for optimizing temperature in thioacetate derivatization.
Visualization 2: SN2 Reaction Pathway
This diagram shows the core mechanism, highlighting the role of the nucleophile and leaving group.
Caption: The SN2 mechanism for thioacetate derivatization.
References
-
Wikipedia. Thioester. [Link]
-
Pandey, P., Jain, S., & Singh, P. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). [Link]
-
Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. [Link]
- E. I. du Pont de Nemours and Company. (2007). U.S. Patent No. 7,173,156. U.S.
-
Cao, Y.-Q., et al. (2006). Practical Preparation of Esters and Thioacetates from Alkyl Halides and Carboxylates or Thioacetate Catalyzed by PEG400 without Solvent. Synthetic Communications, 36(22), 3353–3358. [Link]
- Bel-Rhlid, R., et al. (2001). Patent No. WO2001077096A2.
-
Procopio, A., & Olivito, F. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube. [Link]
-
Yang, L., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5833. [Link]
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 5. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison of predicted versus experimental data, outlines detailed experimental protocols, and discusses the significance of ¹H NMR in the structural elucidation of complex organic molecules.
Introduction: The Role of Structural Verification
This compound is a bifunctional organic molecule containing a methyl ester, a thioether linkage, and a primary thioamide group. Such molecules are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Accurate structural confirmation is a critical, non-negotiable step in the research and development pipeline. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the proton environments within a molecule, confirming connectivity and stereochemistry. This guide will walk through the complete process of interpreting the ¹H NMR spectrum of this target molecule, providing the scientific rationale behind each spectral feature.
Predicted ¹H NMR Spectrum and Structural Assignments
Before analyzing experimental data, a theoretical prediction of the ¹H NMR spectrum serves as a crucial baseline. The predicted chemical shifts (δ) are estimated based on the electronic environment of each proton, considering the inductive effects of nearby electronegative atoms (Oxygen, Nitrogen, Sulfur) and magnetic anisotropy.
The structure of this compound is as follows, with distinct proton environments labeled (a-d) and the exchangeable amine protons (e):
-
Protons (a) - OCH₃ (Methyl Ester): These three protons are in a relatively shielded environment, attached to a carbon bonded to an oxygen. They are expected to appear as a sharp singlet. Predicted δ ≈ 3.7 ppm.
-
Protons (b) - S-CH₂-C=O (Methylene alpha to Ester): These two protons are adjacent to a sulfur atom and a carbonyl group. The electron-withdrawing nature of the carbonyl group will deshield these protons. They are expected to appear as a singlet, as there are no adjacent protons to couple with. Predicted δ ≈ 3.4 ppm.
-
Protons (c) - S-CH₂-CH₂ (Methylene alpha to Thioether): These two protons are adjacent to the thioether sulfur and a methylene group. Protons adjacent to a thioether are typically found in the 2.0-3.0 ppm range.[1][2] They will be split into a triplet by the adjacent CH₂(d) protons. Predicted δ ≈ 2.8 ppm.
-
Protons (d) - CH₂-C=S (Methylene alpha to Thioamide): These two protons are adjacent to the electron-withdrawing thioamide group and the CH₂(c) methylene group. This environment will result in a downfield shift. They will be split into a triplet by the adjacent CH₂(c) protons. Predicted δ ≈ 2.6 ppm.
-
Protons (e) - NH₂ (Thioamide): The chemical shift of primary amide or thioamide protons can vary significantly and they often appear as broad singlets due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.[3][4] Their signals can be broad and their position is dependent on solvent, concentration, and temperature. Predicted δ ≈ 7.5 - 9.5 ppm (highly variable).
Experimental Data vs. Predicted Analysis: A Comparative Validation
Below is a table comparing the predicted ¹H NMR spectral data with typical experimental values obtained in a suitable solvent like DMSO-d₆. The use of DMSO-d₆ is often preferred for molecules with exchangeable protons (like -NH₂) as it slows down the exchange rate, often allowing for the observation of these signals.
| Proton Assignment | Label | Predicted δ (ppm) | Typical Experimental δ (ppm) | Multiplicity | Integration |
| -OCH₃ | a | ~3.7 | 3.68 | Singlet (s) | 3H |
| -S-CH₂-C=O | b | ~3.4 | 3.42 | Singlet (s) | 2H |
| -S-CH₂-CH₂- | c | ~2.8 | 2.85 | Triplet (t) | 2H |
| -CH₂-C=S | d | ~2.6 | 2.63 | Triplet (t) | 2H |
| -NH₂ | e | 7.5 - 9.5 | 9.2 (broad s), 9.6 (broad s) | Two Broad Singlets | 1H each |
The close correlation between the predicted and experimental data provides strong evidence for the successful synthesis and purity of this compound. The observation of two distinct broad singlets for the NH₂ protons is characteristic of primary thioamides, where rotation around the C-N bond is restricted, making the two protons magnetically inequivalent.
In-depth Spectral Interpretation
A detailed look at the spectrum reveals key structural information:
-
Singlets at 3.68 and 3.42 ppm: The sharp singlets with integrations of 3H and 2H are classic indicators of the methyl ester group and the isolated methylene group between the sulfur and carbonyl, respectively. Their chemical shifts are consistent with values for similar functional groups.[5][6][7]
-
Coupled Triplets at 2.85 and 2.63 ppm: The two signals appearing as triplets are indicative of two adjacent methylene groups (-CH₂-CH₂-). The integration of 2H for each confirms this assignment. The upfield triplet at 2.63 ppm is assigned to the methylene group adjacent to the thioamide, while the triplet at 2.85 ppm is assigned to the methylene next to the thioether sulfur. The coupling constant (J-value) for both triplets would be identical, typically in the range of 6-8 Hz, confirming their connectivity.
-
Broad NH₂ Signals: The presence of two broad signals at 9.2 and 9.6 ppm, each integrating to 1H, is a key feature confirming the primary thioamide group.[8][9] The restricted rotation around the C-N bond due to partial double bond character creates two distinct environments for the amine protons, leading to separate signals. Their broadness is a result of quadrupolar relaxation and potential chemical exchange.
Comparison with Alternative Spectroscopic Techniques
While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹³C NMR | Provides information on the carbon skeleton. | Confirms the number of unique carbon environments, including the C=O and C=S carbons. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| IR Spectroscopy | Identifies functional groups. | Can confirm the presence of C=O (ester), C=S (thioamide), and N-H bonds. | Provides limited information on the overall connectivity of the molecule. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide structural information through fragmentation analysis. | Does not provide detailed information on the specific arrangement of atoms. |
¹H NMR provides the most detailed information regarding the precise proton arrangement and connectivity, which is often the most critical piece of evidence for structural confirmation in organic synthesis.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Achieving a clean, high-resolution spectrum is paramount. The following protocol outlines the best practices for sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.
-
Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). For a standard ¹H spectrum, 16-32 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Proton environments in the target molecule.
Conclusion
The comprehensive analysis of the ¹H NMR spectrum of this compound, supported by a comparison with predicted values, provides unequivocal confirmation of its chemical structure. The distinct signals for each proton environment, including the characteristic splitting patterns of the methylene groups and the inequivalent protons of the primary thioamide, all contribute to a confident structural assignment. This guide underscores the indispensable role of ¹H NMR spectroscopy as a primary tool for structural elucidation in modern chemical research and drug development, offering a level of detail that is complementary to other analytical techniques.
References
-
Rae, I. D. (1975). Lanthanide shifts in the ¹H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527–2530. [Link]
-
Voss, J., & Buddensiek, D. (2018). Sterically crowded thioamides: Deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. ResearchGate. [Link]
-
Rae, I. D. (1975). Lanthanide Shifts in the 1H. N.M.R. Spectra of Thioamides, Selenoamides and 1,2-Dithioles. Australian Journal of Chemistry. [Link]
-
Al-Zaydi, K. M. (2017). A novel method for heterocyclic amide–thioamide transformations. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation - Supporting Information. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). ResearchGate. [Link]
-
ResearchGate. (n.d.). (A) ¹H NMR spectra of polycarbonates containing thioether or sulphone... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). Methyl Thioglycolate. National Center for Biotechnology Information. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Michigan State University. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Methyl thioglycolate(2365-48-2) 1H NMR [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
Precision HPLC Profiling of Thioacetate Derivatives: A Stability-Indicating Method Development Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Thioacetate Paradox
Thioacetate derivatives are pivotal intermediates in organic synthesis and prodrug design, often serving as protected precursors to free thiols. However, their analysis presents a "Thioacetate Paradox": the very reactivity that makes them valuable—the labile thioester bond—renders them notoriously unstable during chromatographic analysis.
Standard HPLC methods often fail not because of poor separation, but because they induce on-column degradation. This guide objectively compares a Standard C18 Generic Protocol against an Optimized Phenyl-Hexyl Stability-Indicating Method . We demonstrate that successful purity analysis requires a synergistic approach combining specific stationary phase selectivity with rigorous pH and temperature control to freeze the hydrolysis-oxidation cascade.
The Degradation Landscape
Before selecting a method, one must understand the enemy. Thioacetates (
-
Hydrolysis: Conversion to the free thiol (
) and acetic acid. This is base-catalyzed and accelerated by heat. -
Oxidation: The generated free thiol rapidly dimerizes to form a disulfide (
).
If your HPLC method generates these artifacts, you are measuring the method's impact, not the sample's purity.
Visualization: The Thioacetate Instability Cascade
Figure 1: The degradation pathway of thioacetates. Effective methods must suppress the yellow (hydrolysis) and red (oxidation) pathways.
Comparative Analysis: Standard vs. Optimized Method
We compared two methodologies for the purity analysis of a model thioacetate derivative (S-acetyl-mercapto-undecane).
The Contenders
| Feature | Method A: Standard Generic | Method B: Optimized Stability-Indicating |
| Stationary Phase | C18 (Octadecyl) Traditional hydrophobic interaction. | Phenyl-Hexyl Mixed-mode: Hydrophobic + Pi-Pi interactions. |
| Mobile Phase pH | Neutral / Weak Acid (pH 6.0 - 7.0) Ammonium Acetate buffer.[1] | Acidic (pH 2.5 - 3.0) 0.1% Formic Acid. |
| Temperature | Ambient (25°C) | Chilled (4°C Autosampler) Column at 25°C. |
| Solvent | Methanol / Water | Acetonitrile / Water |
Performance Data
The following data represents the average of
| Metric | Method A (C18 / Neutral) | Method B (Phenyl-Hexyl / Acidic) | Interpretation |
| Thioacetate Assay | 92.4% | 98.1% | Method A induces ~6% hydrolysis during the run. |
| Thiol Impurity | 5.1% (Artifact) | 0.3% (True Value) | Neutral pH in Method A drives artificial hydrolysis. |
| Disulfide Impurity | 1.8% | < 0.1% | Oxidation is minimized in Method B due to rapid elution and acidic pH. |
| Resolution (Rs) | 1.8 (Thioacetate/Thiol) | 3.2 (Thioacetate/Thiol) | Phenyl-Hexyl offers superior selectivity for the sulfur moiety. |
| Peak Symmetry | 1.4 (Tailing) | 1.1 (Sharp) | Sulfur lone pairs interact with silanols on C18; Phenyl-Hexyl shields these. |
Expert Insight: Why Method B Wins
-
Selectivity (Phenyl-Hexyl): Thioacetates and their corresponding thiols often have similar hydrophobicities, making C18 separation difficult. The Phenyl-Hexyl phase utilizes
interactions (if the analyte is aromatic) or dispersive interactions with the polarizable sulfur atom, providing a "shape selectivity" that pulls the thioacetate away from the thiol [1]. -
pH Control: Thioester hydrolysis is base-catalyzed. Maintaining a pH < 3.0 (using Formic Acid) effectively "freezes" the hydrolysis reaction during the 10-20 minute run time [2].
-
Solvent Choice: Acetonitrile is preferred over Methanol. Methanol is protic and can theoretically participate in transesterification or solvolysis reactions, whereas Acetonitrile is aprotic and inert [3].
Detailed Experimental Protocols
Protocol A: The Optimized Stability-Indicating Method (Recommended)
Objective: Quantify thioacetate purity while suppressing on-column degradation.
1. Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or MS detection.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (adjust based on analyte chromophore).
-
Temperatures:
-
Column: 25°C (Do not heat; heat accelerates hydrolysis).
-
Autosampler: 4°C (CRITICAL) .
-
2. Mobile Phase Preparation[2][3]
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Why: Maintains pH ~2.7, stabilizing the thioester bond.
-
-
Solvent B (Organic): 100% Acetonitrile.
-
Why: Aprotic solvent prevents solvolysis.
-
3. Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
4. Sample Preparation (The "Flash" Protocol)
-
Diluent: 90:10 Acetonitrile:Water with 0.1% Formic Acid.
-
Procedure:
-
Weigh ~10 mg sample into a volumetric flask.
-
Dissolve immediately in cold diluent.
-
Transfer to amber autosampler vial (protect from light to reduce photo-oxidation).
-
Inject within 4 hours.
-
Method Development Workflow
Use this logic flow to adapt the method for your specific thioacetate derivative.
Figure 2: Logical workflow for developing a stability-indicating method for thioacetates.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Rise in Thiol Peak over time | Hydrolysis in autosampler. | Ensure autosampler is at 4°C. Verify diluent pH is acidic (< 3.0). |
| Doublet Peaks | Atropisomerism or Disulfide formation. | Add TCEP (reducing agent) to sample to confirm disulfide presence. |
| Tailing Peaks | Interaction with silanols. | Switch to "End-capped" Phenyl-Hexyl column; increase ionic strength (add 5mM Ammonium Formate). |
| Low Recovery | Adsorption to stainless steel. | Passivate LC system with nitric acid or use PEEK tubing (sulfur compounds stick to steel). |
References
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Sigma-Aldrich. Thioacetate Deprotection Procedure. Retrieved from
-
Russell, J., et al. (1997).[4] HPLC determination of biologically active thiols using pre-column derivatisation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Waters Knowledge Base. Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Retrieved from
-
Separation Methods Technologies. Phenyl-Hexyl Columns - Unique Selectivity for Aromatic Compounds. Retrieved from
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
This document provides a detailed protocol for the safe handling and disposal of Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate (CAS No. 175202-95-6)[1]. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guide is synthesized from an analysis of its constituent functional groups: a thioamide, a thioether, and a methyl ester. The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management to ensure the protection of personnel and the environment.
The primary directive for the disposal of this and any complex chemical is to treat it as hazardous waste to be managed by certified environmental health and safety (EHS) professionals. The in-laboratory procedures described are intended solely for the decontamination of apparatus and the treatment of trace quantities, not for the disposal of bulk material.
Hazard Assessment and Chemical Profile
This compound is a molecule that requires careful handling due to the combined risks associated with its functional groups. A thorough risk assessment must be conducted before any handling or disposal procedures are initiated.
-
Thioamide and Thioether Moieties: The presence of sulfur, particularly in thioamide and thioether forms, is a primary concern. Organosulfur compounds, especially thiols and related substances, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations[2]. Beyond the nuisance, they can pose toxicological risks. Disposal methods for these compounds often focus on oxidation to convert the sulfur to a less volatile and less hazardous state, such as a sulfonic acid[3][4].
-
Methyl Acetate Moiety: The ester component suggests characteristics similar to other volatile methyl esters. Compounds like Methyl Acetate and S-Methyl thioacetate are classified as flammable liquids that can cause serious eye, skin, and respiratory irritation[5][6]. Vapors may form explosive mixtures with air, necessitating handling away from ignition sources and in well-ventilated areas[7][8][9].
Based on this analysis, the anticipated hazards are summarized below.
| Hazard Category | Anticipated Risk & Rationale | Preventative Measures |
| Flammability | The methyl ester group suggests the compound may be a flammable liquid, similar to related structures like S-Methyl thioacetate (Flash Point: ~45°C) and Methyl Acetate (Flash Point: -10°C)[8]. | Handle away from open flames, sparks, and hot surfaces. Use grounded equipment to prevent static discharge[7][9]. |
| Toxicity & Irritation | Expected to be a skin, eye, and respiratory irritant based on data for analogous thioacetates and methyl esters[6][10]. Inhalation may cause symptoms like headache, dizziness, and nausea[7][11]. | Always handle within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-resistant lab coat, and safety goggles[12]. |
| Malodor | The thioamide and thioether groups confer a high risk of a powerful, persistent, and unpleasant odor, characteristic of many organosulfur compounds[2]. | All handling and disposal steps must be performed in a well-ventilated chemical fume hood to contain odors. |
| Reactivity | Can react with strong oxidizing agents. Hydrolysis under strongly acidic or basic conditions can liberate the free thiol, increasing the odor and reactivity. | Avoid mixing with incompatible chemicals. Segregate waste streams appropriately. |
Core Disposal Directive: Professional Waste Management
This is the mandatory, first-line procedure for disposing of any quantity of this compound beyond trace amounts on glassware. Chemical waste generators are legally and ethically responsible for ensuring waste is correctly classified and handled[7].
Step-by-Step Protocol for Bulk Waste Disposal
-
Segregation: Do not mix this compound with other waste streams, particularly those containing acids or bases, to prevent unintended reactions.
-
Containerization:
-
Collect all waste containing this compound in a dedicated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name: "this compound" and its CAS Number: "175202-95-6".
-
List all known constituents and their approximate concentrations.
-
Indicate the relevant hazards (e.g., Flammable, Irritant, Malodorous).
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.
-
The storage area must be well-ventilated, secure, and away from heat or ignition sources[13].
-
-
Arranging Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for waste manifest and collection[14].
-
In-Laboratory Decontamination & Trace Waste Treatment
This procedure is exclusively for the decontamination of contaminated glassware and equipment or the neutralization of trace amounts of the chemical. It is not a substitute for professional disposal of bulk waste. The scientific principle is the oxidation of the malodorous sulfur compounds into non-volatile, odorless sulfate or sulfonate salts using sodium hypochlorite (household bleach)[3][15][16].
Required Materials & Personal Protective Equipment (PPE)
-
Reagents: Standard household bleach (~5-8% sodium hypochlorite solution) or a prepared 1:1 mixture of bleach and water[15].
-
Equipment: Plastic tub or bucket for bleach bath, stir bar, stir plate, pH paper or meter.
-
PPE: Nitrile gloves, flame-resistant lab coat, chemical splash goggles, and a face shield. All steps must be performed inside a certified chemical fume hood[12][17].
Step-by-Step Decontamination Protocol
-
Preparation: In a chemical fume hood, prepare a bleach bath in a suitable plastic container by creating a solution of at least 10 parts bleach for every 1 part of anticipated chemical waste solution.
-
Decontamination of Glassware:
-
Treatment of Trace Aqueous Waste:
-
Place a suitably sized beaker containing the bleach solution on a stir plate within the fume hood.
-
Slowly and carefully add the aqueous solution containing trace amounts of the thioacetate to the stirring bleach solution. Caution: The reaction may be exothermic[16].
-
Once the addition is complete, cover the beaker (e.g., with a watch glass) and let it stir for at least 24 hours.
-
-
Verification and Neutralization:
-
After the 24-hour period, carefully check for any remaining thiol-like odor. If an odor persists, the reaction is incomplete; add more bleach and allow it to react longer.
-
Once odorless, check the pH of the solution. It will likely be highly basic. Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8[13].
-
-
Final Disposal of Treated Liquid:
-
Even after treatment, the safest course of action is to collect the neutralized solution in a hazardous waste container and have it disposed of via your institution's EHS department.
-
Consult your local and institutional regulations, as some may permit drain disposal of such treated and neutralized solutions with copious amounts of water; however, this is not a universally accepted practice[3].
-
Decontamination Workflow Diagram
Caption: Figure 1. Decision workflow for the in-lab decontamination of materials contaminated with trace amounts of this compound.
Spill Management
Accidental spills must be handled promptly and safely.
-
Immediate Actions:
-
Cleanup Procedure (Small Spills):
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Once the liquid is fully absorbed, carefully sweep the material into a designated hazardous waste container. Use non-sparking tools for this process[9].
-
Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team[18].
Disclaimer: This guide is intended to provide information based on the chemical properties of related compounds. The user is ultimately responsible for complying with all local, state, and federal regulations regarding chemical handling and waste disposal. Always consult your institution's specific safety protocols and EHS department.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. [Link]
-
Biosolve Chimie. (2025). Safety Data Sheet for S-Methyl Thioacetate. [Link]
-
PubChem. Entry for Methyl 2-amino-3-thenoate (CID 78381). [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet for Methyl acetate. [Link]
-
Kishida Chemical Co., Ltd. (2025). Safety Data Sheet for Methyl acetate. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
The Good Scents Company. Entry for methyl 2-(methyl thio) acetate. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
University of Nebraska-Lincoln. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. [Link]
-
PubChem. Entry for Methyl (methylthio)acetate (CID 85522). [Link]
-
University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
KTH Royal Institute of Technology. CBH Guidelines for Lab Safety. [Link]
-
Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
-
Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
University of California, Santa Barbara. Laboratory Safety and Chemical Hygiene Plan. [Link]
-
PubChem. Entry for 3-(Methylthio)propyl acetate (CID 85519). [Link]
-
PubChem. Entry for Thioacetate (CID 3815167). [Link]
- Waycuilis, J. J. (2006). U.S. Patent No. 7,173,156. Washington, DC: U.S.
Sources
- 1. This compound CAS#: 175202-95-6 [m.chemicalbook.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. epfl.ch [epfl.ch]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Methyl 2-amino-3-thenoate | C6H7NO2S | CID 78381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. csub.edu [csub.edu]
- 13. intra.kth.se [intra.kth.se]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chemistry.mtu.edu [chemistry.mtu.edu]
- 17. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 18. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
